2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11F3N6O2 and its molecular weight is 388.31. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole moiety . Compounds with this structure have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The specific mode of action would depend on the target that the compound interacts with. For instance, some 1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Biochemical pathways
The compound also contains an indole nucleus . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This might influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Properties
IUPAC Name |
2,3,4-trifluoro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6O2/c1-8-22-17(28-25-8)9-4-5-26-12(6-9)23-24-13(26)7-21-16(27)10-2-3-11(18)15(20)14(10)19/h2-6H,7H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGNYDETQZJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C(C(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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